Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate
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Overview
Description
Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the thieno[2,3-C]pyran moiety adds to its complexity and potential biological activity.
Preparation Methods
The synthesis of Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate can be achieved through multicomponent reactions (MCRs). These reactions involve the coupling of aromatic aldehydes, ethyl acetoacetate, hydrazine, and malononitrile, catalyzed by nano-Al₂O₃/BF₃/Fe₃O₄ in a water/ethanol mixture under reflux conditions . This method is efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate involves its interaction with specific molecular targets. The thieno[2,3-C]pyran moiety is known to interact with kinase proteins, acting as a hydrogen bond acceptor and forming loose hydrogen bonds with backbone carbonyl groups . This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other spiro compounds with thieno[2,3-C]pyran moieties. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:
Thieno[2,3-C]pyridine derivatives: These compounds are also used as kinase inhibitors and have shown potential in drug discovery.
Thiophene derivatives: These compounds have a wide range of applications, including anti-inflammatory and anti-cancer activities.
Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate stands out due to its unique spiro structure and the presence of the piperidine ring, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C17H25NO3S |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
tert-butyl (5S)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25NO3S/c1-12-11-13-5-10-22-14(13)17(20-12)6-8-18(9-7-17)15(19)21-16(2,3)4/h5,10,12H,6-9,11H2,1-4H3/t12-/m0/s1 |
InChI Key |
DRNOJQCXQYJCTI-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2 |
Canonical SMILES |
CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2 |
Origin of Product |
United States |
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